molecular formula C18H10F6N4S B608930 Antitumor Compound 1

Antitumor Compound 1

Cat. No.: B608930
M. Wt: 428.4 g/mol
InChI Key: KYPPJHVEENIEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitumor agent-3, also known as Ansamitocin P-3, is a potent antitumor compound derived from the bacterium Actinosynnema pretiosum. It is known for its strong cytotoxic activity against various cancer cell lines. Ansamitocin P-3 has been utilized as a “warhead” molecule in antibody-drug conjugates, such as trastuzumab emtansine, for targeted cancer therapy .

Scientific Research Applications

Ansamitocin P-3 has a wide range of scientific research applications, including:

Mechanism of Action

This section would explain how the antitumor agent works at the molecular level to inhibit cancer cell growth or kill cancer cells .

Safety and Hazards

This part would discuss the safety profile of the antitumor agent, including its side effects, toxicity, and any precautions that need to be taken when it’s used .

Future Directions

This would cover ongoing research into the antitumor agent, potential improvements to its synthesis or formulation, and possible new applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ansamitocin P-3 is typically produced through fermentation of Actinosynnema pretiosum. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods

Industrial production of Ansamitocin P-3 involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as temperature, pH, and nutrient concentration. Genetic engineering techniques have also been employed to enhance the production of Ansamitocin P-3 by modifying the biosynthetic pathways in Actinosynnema pretiosum .

Chemical Reactions Analysis

Types of Reactions

Ansamitocin P-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ansamitocin P-3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ansamitocin P-3 is unique due to its dual targeting mechanism, affecting both eukaryotic and prokaryotic cells. This dual action makes it a valuable tool in both cancer therapy and bacterial research. Additionally, its use in antibody-drug conjugates highlights its potential for targeted cancer treatment .

Properties

IUPAC Name

4-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N4S/c19-17(20,21)10-4-6-11(7-5-10)25-16-26-12(9-29-16)14-15(18(22,23)24)27-13-3-1-2-8-28(13)14/h1-9H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPPJHVEENIEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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